molecular formula C11H11ClN4O B15176257 2-Amino-6-(3-chloro-4-methylanilino)pyrimidin-4(1H)-one CAS No. 93606-35-0

2-Amino-6-(3-chloro-4-methylanilino)pyrimidin-4(1H)-one

Cat. No.: B15176257
CAS No.: 93606-35-0
M. Wt: 250.68 g/mol
InChI Key: VJVOAOJDSCKCJY-UHFFFAOYSA-N
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Description

NSC 52286: , also known as Ginsenoside Re, is a natural steroid glycoside isolated from the roots of Panax ginseng. It is a protopanaxatriol-type saponin with diverse biological activities. This compound has been extensively studied for its potential therapeutic effects, including anti-inflammatory, anti-diabetic, and anti-hyperlipidemic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ginsenoside Re involves the extraction and purification from Panax ginseng roots. The process typically includes the following steps:

Industrial Production Methods: Industrial production of Ginsenoside Re follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Re undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include different ginsenoside derivatives with varying biological activities .

Scientific Research Applications

Ginsenoside Re has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ginsenoside Re involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Ginsenoside Re is compared with other similar compounds, such as:

Uniqueness: Ginsenoside Re is unique due to its specific glycosidic structure, which contributes to its diverse biological activities and therapeutic potential .

Properties

CAS No.

93606-35-0

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

2-amino-4-(3-chloro-4-methylanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11ClN4O/c1-6-2-3-7(4-8(6)12)14-9-5-10(17)16-11(13)15-9/h2-5H,1H3,(H4,13,14,15,16,17)

InChI Key

VJVOAOJDSCKCJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=O)NC(=N2)N)Cl

Origin of Product

United States

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